Biocatalytic Enantioselectivity: GluER Delivers (R)-2-Hydroxyhexan-3-one with 83% ee vs. Racemate
The ene reductase GluER from the old yellow enzyme family catalyzes the asymmetric monoreduction of 2,3-hexanedione to 2-hydroxyhexan-3-one with a measurable R-selectivity of 83% ee, achieving 19% conversion [1]. This contrasts with the racemic product (0% ee) obtained via non-stereoselective chemical reduction or from commercial racemic 2-hydroxyhexan-3-one (CAS 54073-43-7). No enzyme in the same screen produced the (S)-enantiomer as the major product, establishing GluER as the sole currently identified biocatalyst for accessing enantioenriched material with R-preference for this substrate [1].
| Evidence Dimension | Enantiomeric excess (ee) of 2-hydroxyhexan-3-one product |
|---|---|
| Target Compound Data | 83% ee (R), 19% conversion from 2,3-hexanedione using GluER |
| Comparator Or Baseline | Racemic 2-hydroxyhexan-3-one: 0% ee; (S)-enantiomer: not produced by any tested enzyme |
| Quantified Difference | Δee = 83 percentage points vs. racemate; exclusive R-selectivity among 6 tested EREDs |
| Conditions | In vitro biocatalytic reaction; substrate: 2,3-hexanedione; enzyme: GluER (OYE family); 10 α,β-dicarbonyl substrates screened against 5 OYEs and 1 DBR |
Why This Matters
Procurement of the single (R)-enantiomer rather than the racemate enables researchers to build upon this demonstrated enzymatic stereoselectivity for further optimization of biocatalytic routes or for use as an enantiomerically enriched chiral building block.
- [1] Wolder, A. E., Heckmann, C. M., Hagedoorn, P. L., Opperman, D. J., & Paul, C. E. (2024). Asymmetric Monoreduction of α,β-Dicarbonyls to α-Hydroxy Carbonyls by Ene Reductases. ACS Catalysis, 14(20), 15713–15720. View Source
